molecular formula C10H6F2O3 B11803786 2-(5,6-Difluorobenzofuran-3-yl)acetic acid

2-(5,6-Difluorobenzofuran-3-yl)acetic acid

Cat. No.: B11803786
M. Wt: 212.15 g/mol
InChI Key: TXHSPCLAXCXQFW-UHFFFAOYSA-N
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Description

2-(5,6-Difluorobenzofuran-3-yl)acetic acid (IUPAC name: 2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid) is a benzofuran derivative with a molecular formula of C₁₀H₆F₂O₃ and a molecular weight of 212.15 g/mol. It features a benzofuran core substituted with fluorine atoms at the 5- and 6-positions (or 6- and 7-positions, depending on numbering conventions) and an acetic acid moiety at the 3-position. The compound is a powder stored at room temperature, though its safety data and pharmacological applications remain understudied.

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

2-(5,6-difluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H6F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-4H,1H2,(H,13,14)

InChI Key

TXHSPCLAXCXQFW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)OC=C2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzofuran ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

2-(5,6-Difluorobenzofuran-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Fluorinated Analogues
  • 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS 1541751-49-8): Substituents: Fluorine at 6- and 7-positions. Molecular Weight: 212.15 g/mol.
  • 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid :

    • Substituents : Difluoromethoxy (-OCF₂H) at position 6.
    • Molecular Formula : C₁₁H₈F₂O₄.
    • Molecular Weight : 242.18 g/mol.
    • Key Difference : The difluoromethoxy group introduces steric bulk and polarity, which may enhance solubility but reduce membrane permeability compared to fluorine substituents.
Oxygenated Analogues
  • 2-(6-Methoxybenzofuran-3-yl)acetic acid (CAS 69716-05-8):

    • Substituents : Methoxy (-OCH₃) at position 6.
    • Key Difference : The methoxy group is less electronegative than fluorine, reducing the compound’s acidity (higher pKa) and altering metabolic stability.
  • 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (CAS 1000414-37-8): Substituents: Hydroxy (-OH) at position 6 and a dihydrobenzofuran ring. Molecular Weight: 194.18 g/mol. The hydroxyl group increases hydrophilicity but may introduce susceptibility to oxidation.
Alkyl and Halogenated Analogues
  • (6-Methyl-benzofuran-3-yl)-acetic acid (CAS 142917-39-3):

    • Substituents : Methyl (-CH₃) at position 6.
    • Key Difference : The hydrophobic methyl group increases lipophilicity (logP), enhancing cell membrane permeability but possibly reducing aqueous solubility.
  • (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid (CAS 13257-19-7): Substituents: Chlorine at position 5 and methyl groups at 4 and 6. The dual methyl groups further enhance hydrophobicity.

Research Findings and Pharmacological Relevance

  • Benzofuran derivatives are noted for antibacterial, antifungal, and antitumor activities. For example, 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid exhibits intermolecular hydrogen bonding via carboxyl groups, which may enhance solubility and crystal packing.
  • Fluorine substituents improve metabolic stability and bioavailability in drug design due to their electronegativity and small size.
  • Methoxy and hydroxy groups are associated with antioxidant properties, as seen in caffeic acid derivatives, but may limit blood-brain barrier penetration due to increased polarity.

Biological Activity

2-(5,6-Difluorobenzofuran-3-yl)acetic acid is a synthetic organic compound characterized by a unique structure that combines a benzofuran moiety with two fluorine atoms at the 5 and 6 positions and an acetic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy.

The molecular formula of this compound is C10H8F2O2C_{10}H_{8}F_{2}O_{2}. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which may improve its ability to cross biological membranes, including the blood-brain barrier. This property is particularly relevant for compounds targeting central nervous system disorders.

Preliminary studies suggest that the biological activity of this compound may involve interactions with various biological targets. The fluorinated structure increases hydrophobic interactions with enzymes and receptors, potentially enhancing binding affinity and specificity. Research indicates that such compounds can modulate key biological pathways, including those involved in inflammation and cancer cell proliferation.

Anticancer Properties

Research has shown that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on benzofuran derivatives have demonstrated their ability to inhibit GSK-3β (Glycogen synthase kinase 3 beta), an enzyme implicated in cancer progression. In vitro assays revealed that certain analogs could achieve picomolar inhibitory activity against GSK-3β, leading to reduced cell viability in pancreatic cancer models .

Neurological Applications

Given its ability to cross the blood-brain barrier, this compound is being investigated for potential applications in treating neurological disorders. Its structural properties may allow it to interact with neurotransmitter systems or modulate neuroinflammatory responses, making it a candidate for further research in conditions like Alzheimer's disease or multiple sclerosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructure CharacteristicsKey Differences
5-Fluoro-2,3-dihydrobenzofuran Contains one fluorine atomLess lipophilicity compared to the difluorinated version
5-Chloro-2,3-dihydrobenzofuran Contains chlorine instead of fluorineDifferent electronic properties affecting reactivity
4-Methyl-2,3-dihydrobenzofuran Methyl substitution instead of fluorineAlters sterics and electronic characteristics

The dual fluorination in this compound enhances its reactivity and potential biological activity compared to its analogs.

Case Studies

  • Antiproliferative Activity : A study evaluated several benzofuran derivatives for their effects on pancreatic cancer cell lines. The results indicated that compounds similar to this compound exhibited significant decreases in cell viability at low micromolar concentrations due to their action on GSK-3β pathways .
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects through modulation of inflammatory pathways. These findings highlight the compound's promise in treating neurodegenerative diseases where inflammation plays a critical role.

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